molecular formula C16H18N2O2 B3705747 1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde

1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde

Cat. No.: B3705747
M. Wt: 270.33 g/mol
InChI Key: JTFCIYQGMDADSD-UHFFFAOYSA-N
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Description

Chalcones are a class of organic compounds with a central core of an aromatic ketone. They are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. Chalcones are active lead molecules in medicinal chemistry for the discovery of new drugs .


Synthesis Analysis

Chalcones are generally synthesized by diazotization reaction using a primary aromatic amine containing one or more nucleophiles . The chemistry of chalcones is still an attraction among the organic chemists due to open-chain model and the feature of skeletal modification to produce a new class of organic compounds .


Molecular Structure Analysis

The chalcone core is composed of two aromatic rings and the electrophilic α, β-unsaturated carbonyl system are in continuous conjugation . In ring B, the presence of a disubstituted amino group such as dimethylamino, diethylamino, diarylamino or piperazine, piperidine groups is of abundant significance for the higher extinction coefficient, greater quantum yields and fluorescence with lower ionization potential .


Chemical Reactions Analysis

Chalcones undergo a fast intramolecular charge transfer (ICT) upon light excitation . The HOMO–LUMO energy gap which corresponds to the difference between HOMO and LUMO energies of the studied compound was found to be 2.806 eV indicating stiff and smooth nature of the titled molecule .


Physical and Chemical Properties Analysis

Chalcones have low redox potential, stability, electron transfer reactions and more importantly for its promising biological activities . The photovoltaic properties were conducted to evaluate the light harvesting efficiency (LHE), short circuit current density (J SC ), Gibbs free energy of injection ( \Delta {G}_ {inj} ), open cycled voltage (V OC) and Gibbs free energy regeneration ( \Delta {G}_ {reg}) and solar cell conversion efficiency .

Safety and Hazards

While specific safety and hazards information for the compound you’re interested in was not found, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar compounds .

Future Directions

Chalcones are an innovative class of compounds with significant therapeutic potential against various diseases . They are being extensively investigated in both molecular crystals and poled polymers for their large NLO susceptibilities and fast response times .

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrole-3,4-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-15(9-19)16(10-20)12(2)18(11)14-7-5-13(6-8-14)17(3)4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFCIYQGMDADSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C2=CC=C(C=C2)N(C)C)C)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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